2-Hydroxy-3-oxopropanoic acid synthesis pathway
2-Hydroxy-3-oxopropanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-oxopropanoic Acid
Abstract
2-Hydroxy-3-oxopropanoic acid, also known as tartronic semialdehyde or tartronate semialdehyde, is a pivotal C3-dicarbonyl compound that serves as a key metabolite in various biological pathways, including glyoxylate and dicarboxylate metabolism.[1][2] Its unique structure, featuring carboxylic acid, hydroxyl, and aldehyde functional groups, makes it a versatile building block for further chemical and biological transformations.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-hydroxy-3-oxopropanoic acid, with a focus on enzymatic and whole-cell biocatalytic methods. It is intended for researchers, scientists, and drug development professionals seeking detailed, field-proven insights into the production of this important molecule.
Introduction: The Chemistry and Biological Relevance of 2-Hydroxy-3-oxopropanoic Acid
2-Hydroxy-3-oxopropanoic acid (CAS No. 2480-77-5) is a chiral molecule that plays a significant role in central metabolism, particularly in microorganisms like Escherichia coli.[1][3] It serves as an intermediate in the degradation of compounds such as galactarate and in the assimilation of C2 compounds like glyoxylate.[4] The ability to efficiently synthesize this compound is crucial for metabolic engineering applications, the study of enzyme kinetics, and as a precursor for more complex molecules. This guide delves into the core methodologies for its synthesis, emphasizing the causality behind experimental choices to ensure reproducibility and technical accuracy.
Chemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₃H₄O₄ | [3][5] |
| Molecular Weight | 104.06 g/mol | [1][5] |
| Boiling Point | 304.2°C at 760 mmHg | [5] |
| Flash Point | 152°C | [5] |
| pKa | 2.70 ± 0.11 (Predicted) | [5] |
| Synonyms | Tartronic semialdehyde, Tartronate semialdehyde | [1][3] |
Enzymatic Synthesis Pathway 1: Condensation of Glyoxylate
The most direct enzymatic route to 2-hydroxy-3-oxopropanoic acid involves the condensation of two glyoxylate molecules. This reaction is catalyzed by Tartronate-Semialdehyde Synthase, a lyase that plays a central role in the glyoxylate cycle of many bacteria.
Core Mechanism: Tartronate-Semialdehyde Synthase (EC 4.1.1.47)
Tartronate-semialdehyde synthase (TSS), also known as glyoxylate carboligase, facilitates the formation of a carbon-carbon bond between two molecules of glyoxylate.[6] One molecule is decarboxylated in the process. The enzyme utilizes two critical cofactors: Thiamine diphosphate (ThDP or TPP) and Flavin adenine dinucleotide (FAD).[6] The ThDP cofactor is essential for the stabilization of the carbanionic intermediate formed after the decarboxylation of the first glyoxylate molecule, which then acts as a nucleophile to attack the carbonyl carbon of the second glyoxylate molecule.
The overall reaction is as follows: 2 Glyoxylate ⇌ 2-Hydroxy-3-oxopropanoate + CO₂[6]
Visualizing the Glyoxylate Condensation Pathway
Caption: Enzymatic condensation of glyoxylate to form 2-hydroxy-3-oxopropanoic acid.
Experimental Protocol: In Vitro Synthesis
This protocol is designed for a standard laboratory-scale enzymatic reaction.
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Enzyme Preparation:
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Obtain commercially available Tartronate-Semialdehyde Synthase (e.g., from E. coli) or express and purify the recombinant enzyme. Ensure the enzyme preparation has high specific activity.
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-
Reaction Buffer Preparation:
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Prepare a 100 mM potassium phosphate buffer (pH 7.0).
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Add 5 mM MgCl₂ and 0.2 mM Thiamine diphosphate (ThDP) to the buffer.
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Degas the buffer to minimize oxidative side reactions.
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-
Substrate Solution:
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Prepare a 200 mM stock solution of sodium glyoxylate in the reaction buffer. Adjust the pH to 7.0 if necessary.
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-
Enzymatic Reaction:
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In a temperature-controlled vessel (e.g., a water bath at 30°C), combine the following in a final volume of 10 mL:
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8 mL of reaction buffer.
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1 mL of 200 mM sodium glyoxylate solution (final concentration: 20 mM).
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Sufficient amount of Tartronate-Semialdehyde Synthase (e.g., 10-20 units).
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-
Initiate the reaction by adding the enzyme.
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Incubate for 2-4 hours with gentle stirring.
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-
Monitoring and Quenching:
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Monitor the reaction progress by taking aliquots at time intervals and analyzing for product formation via HPLC or a colorimetric assay for α-keto acids.
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Quench the reaction by adding 100 µL of 1 M HCl to denature the enzyme.
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-
Purification:
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Centrifuge the quenched reaction mixture to pellet the denatured protein.
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The supernatant containing 2-hydroxy-3-oxopropanoic acid can be further purified using anion-exchange chromatography.
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Enzymatic Synthesis Pathway 2: Oxidation of D-Glycerate
An alternative enzymatic route is the reversible oxidation of D-glycerate, catalyzed by 2-Hydroxy-3-oxopropionate Reductase. This pathway's directionality is dependent on the reaction conditions and the concentration of cofactors.
Core Mechanism: 2-Hydroxy-3-oxopropionate Reductase (EC 1.1.1.60)
This enzyme, also known as tartronate semialdehyde reductase, is an oxidoreductase that catalyzes the interconversion of D-glycerate and 2-hydroxy-3-oxopropanoate.[4][7] The reaction is dependent on the nicotinamide cofactor NAD⁺/NADH or NADP⁺/NADPH.[7] To drive the reaction toward the synthesis of 2-hydroxy-3-oxopropanoate, a high ratio of oxidized cofactor (NAD⁺ or NADP⁺) to reduced cofactor is required, along with an efficient system for removing the product (NAD(P)H).
The reversible reaction is: D-Glycerate + NAD(P)⁺ ⇌ 2-Hydroxy-3-oxopropanoate + NAD(P)H + H⁺[4][7]
Visualizing the D-Glycerate Oxidation Pathway
Caption: Reversible oxidation of D-glycerate to 2-hydroxy-3-oxopropanoic acid.
Experimental Protocol: Driving the Equilibrium
This protocol includes a coupled enzyme system to regenerate NAD⁺, thereby driving the reaction towards product formation.
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Enzyme Preparation:
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Obtain or purify 2-Hydroxy-3-oxopropionate Reductase (TSR).
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Obtain a second enzyme for cofactor regeneration, such as Lactate Dehydrogenase (LDH), which converts pyruvate to lactate while oxidizing NADH to NAD⁺.[8]
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-
Reaction Buffer Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.5). A slightly alkaline pH favors the oxidation reaction.
-
-
Substrate & Cofactor Solutions:
-
Prepare a 200 mM stock solution of D-glyceric acid (calcium or sodium salt).
-
Prepare a 20 mM stock solution of NAD⁺.
-
Prepare a 200 mM stock solution of sodium pyruvate.
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-
Enzymatic Reaction:
-
In a final volume of 10 mL at 37°C, combine:
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100 mM Tris-HCl buffer (pH 8.5).
-
20 mM D-glycerate.
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2 mM NAD⁺.
-
20 mM sodium pyruvate.
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10-20 units of 2-Hydroxy-3-oxopropionate Reductase.
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20-30 units of Lactate Dehydrogenase (from rabbit muscle or bovine heart).
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-
Initiate the reaction by adding the primary enzyme (TSR).
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-
Monitoring and Analysis:
-
Monitor the formation of 2-hydroxy-3-oxopropanoate using HPLC. The disappearance of pyruvate or formation of lactate can also be tracked to confirm the cofactor regeneration system is active.
-
Quench the reaction as described in section 2.3.
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Enzyme Kinetic Parameters
| Enzyme | Substrate | Kₘ Value | Organism | Source |
| 2-Hydroxy-3-oxopropionate Reductase | D-Glycerate | 0.278 mM | E. coli | [4] |
| 2-Hydroxy-3-oxopropionate Reductase | Tartronate Semialdehyde | 0.19 mM | Ustilago maydis | [4] |
Whole-Cell Biocatalysis via Metabolic Engineering
For larger-scale production, whole-cell biocatalysis using metabolically engineered microorganisms offers a sustainable route from simple sugars like glucose. A recent breakthrough demonstrated the production of tartaric semialdehyde using an engineered Gluconobacter oxydans.[9]
Core Strategy: Channeling Carbon Flux in G. oxydans
The strategy involves genetically modifying G. oxydans to channel carbon from glucose towards the target molecule.[9] This is achieved through a "Push-Pull" approach:
-
Push: Overexpression of a heterologous transketolase gene (tktA_M from E. coli) enhances the flux through the pentose phosphate pathway, increasing the pool of precursors.[9]
-
Pull: Knocking out competing endogenous genes, such as those for gluconate 2-dehydrogenase (ga2dh), prevents the diversion of carbon into side-products.[9]
Visualizing the Fermentation Workflow
Caption: Workflow for whole-cell biocatalytic production of 2-hydroxy-3-oxopropanoic acid.
Protocol: Bioreactor-Scale Production
This protocol is adapted from a published study on tartaric semialdehyde production.[9]
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Strain and Media:
-
Inoculum Preparation:
-
Prepare primary and secondary cultures as depicted in the workflow diagram to generate sufficient biomass for inoculation.[9]
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-
Bioreactor Fermentation:
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Process Monitoring and Harvest:
-
Monitor glucose consumption and product formation throughout the fermentation using offline HPLC analysis.
-
Harvest the fermentation broth when peak product concentration is achieved.
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Production Metrics
| Strain | Substrate | Titer (g/L) | Conditions | Source |
| Engineered G. oxydans T | Glucose | 32.21 ± 0.74 | 5.0 L Bioreactor, pH 6.0, 30°C | [9] |
Conclusion and Future Outlook
The synthesis of 2-hydroxy-3-oxopropanoic acid is most effectively achieved through enzymatic and biocatalytic methods. For laboratory-scale research and mechanistic studies, in vitro enzymatic synthesis using either tartronate-semialdehyde synthase or 2-hydroxy-3-oxopropionate reductase offers high specificity and control. For larger-scale, sustainable production, the use of metabolically engineered whole-cell catalysts like Gluconobacter oxydans presents a highly promising pathway, converting renewable feedstocks like glucose into a valuable chemical intermediate. Future research will likely focus on optimizing these biocatalytic systems, improving enzyme stability, and expanding the substrate scope to further enhance the economic viability of producing 2-hydroxy-3-oxopropanoic acid for industrial and pharmaceutical applications.
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